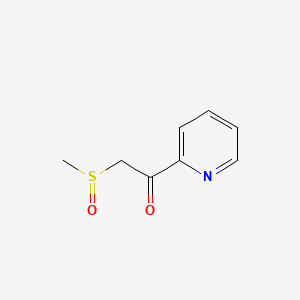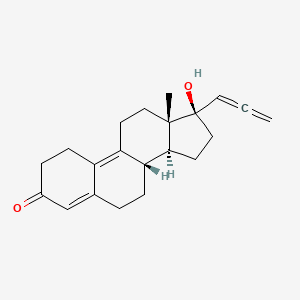
Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2
Vue d'ensemble
Description
P-113 est un peptide antimicrobien dérivé de l'histatine 5, une protéine salivaire humaine. Il a montré des profils de sécurité et d'efficacité prometteurs dans le traitement de la gingivite et de la candidose orale chez les patients atteints du virus de l'immunodéficience humaine (VIH) . Ce peptide est connu pour sa capacité à combattre divers micro-organismes cliniquement importants, notamment les Pseudomonas spp., les Staphylococcus spp. et Candida albicans .
Méthodes De Préparation
P-113 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques . Les méthodes de production industrielle de P-113 impliquent l'optimisation du processus SPPS pour obtenir des rendements et une pureté élevés, suivis de techniques de purification telles que la chromatographie liquide haute performance (CLHP) .
Analyse Des Réactions Chimiques
P-113 subit diverses réactions chimiques, notamment :
Oxydation : P-113 peut être oxydé, ce qui peut affecter son activité antimicrobienne.
Réduction : Les réactions de réduction peuvent modifier la structure et la fonction du peptide.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol. Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la structure du peptide .
Applications de la recherche scientifique
P-113 a une large gamme d'applications de recherche scientifique :
Chimie : P-113 est utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Il sert d'outil pour étudier les interactions entre les peptides antimicrobiens et les cellules microbiennes.
Mécanisme d'action
P-113 exerce ses effets antimicrobiens en se liant à la surface cellulaire des micro-organismes et en augmentant la perméabilité de leurs membranes. Cela conduit à la mort rapide des cellules. Pour les bactéries, P-113 perturbe les membranes externes et internes, tandis que pour les champignons comme Candida albicans, il interfère avec la respiration cellulaire et augmente la production de radicaux libres .
Applications De Recherche Scientifique
P-113 has a wide range of scientific research applications:
Chemistry: P-113 is used as a model peptide to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the interactions between antimicrobial peptides and microbial cells.
Mécanisme D'action
P-113 exerts its antimicrobial effects by binding to the cell surface of microorganisms and increasing the permeability of their membranes. This leads to the rapid killing of the cells. For bacteria, P-113 disrupts both the outer and inner membranes, while for fungi like Candida albicans, it interferes with cellular respiration and increases the production of free radicals .
Comparaison Avec Des Composés Similaires
P-113 est unique par rapport aux autres peptides antimicrobiens en raison de son origine dans la salive humaine et de sa séquence spécifique d'acides aminés. Les composés similaires comprennent :
Histatine 5 : La protéine mère à partir de laquelle P-113 est dérivé.
LL-37 : Un autre peptide antimicrobien humain doté d'un spectre d'activité plus large.
Défensines : Une famille de peptides antimicrobiens présents dans divers organismes, y compris les humains.
P-113 se démarque par son activité spécifique contre les pathogènes buccaux et ses applications thérapeutiques potentielles dans le traitement des infections buccales chez les patients immunodéprimés .
Propriétés
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)/t41-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPZXXSPHGPDS-GUBPWTFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H110N28O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190673-58-6 | |
| Record name | P-113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190673586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALA-LYS-ARG-HIS-HIS-GLY-TYR-LYS-ARG-LYS-PHE-HIS-NH2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WQB8NCPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















